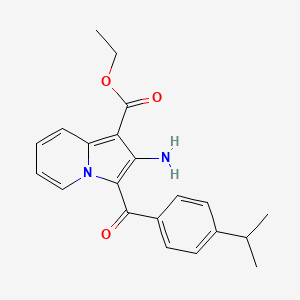

Ethyl 2-amino-3-(4-isopropylbenzoyl)indolizine-1-carboxylate

Description

Ethyl 2-amino-3-(4-isopropylbenzoyl)indolizine-1-carboxylate is an indolizine derivative featuring a 2-amino substitution and a 4-isopropylbenzoyl group at position 2. Indolizines are bicyclic heteroaromatic compounds with a fused five- and six-membered ring system, sharing structural similarities with indole and pyrimidine. This compound’s unique substitution pattern distinguishes it from other indolizine analogs, warranting comparative analysis with structurally related derivatives .

Properties

IUPAC Name |

ethyl 2-amino-3-(4-propan-2-ylbenzoyl)indolizine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O3/c1-4-26-21(25)17-16-7-5-6-12-23(16)19(18(17)22)20(24)15-10-8-14(9-11-15)13(2)3/h5-13H,4,22H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVOYMTKKJUIZNV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C2C=CC=CN2C(=C1N)C(=O)C3=CC=C(C=C3)C(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-amino-3-(4-isopropylbenzoyl)indolizine-1-carboxylate typically involves multi-step organic reactions. One common route includes the following steps:

Formation of the Indolizine Core: The indolizine core can be synthesized through cyclization reactions involving pyridine derivatives and suitable electrophiles.

Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions using appropriate amines.

Attachment of the 4-Isopropylbenzoyl Group: This step involves acylation reactions using 4-isopropylbenzoyl chloride or similar reagents.

Esterification: The final step involves esterification to introduce the ethyl ester group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-3-(4-isopropylbenzoyl)indolizine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the carbonyl groups to alcohols or amines.

Substitution: The amino and benzoyl groups can participate in substitution reactions with suitable electrophiles or nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo-indolizine derivatives, while reduction can produce alcohol or amine derivatives.

Scientific Research Applications

Ethyl 2-amino-3-(4-isopropylbenzoyl)indolizine-1-carboxylate has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying indolizine chemistry.

Biology: The compound’s biological activity makes it useful in studying cellular processes and interactions.

Industry: The compound can be used in the development of new materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism of action of Ethyl 2-amino-3-(4-isopropylbenzoyl)indolizine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Indolizine Analogs

Structural Modifications and Physicochemical Properties

Key structural variations in indolizine derivatives include substitutions at positions 2, 3, and 5. Below is a comparative analysis of substituent effects:

Key Observations :

- The 2-amino group in the target compound improves aqueous solubility compared to methyl or ethyl substituents, as seen in analogs from .

- The 4-isopropylbenzoyl group balances lipophilicity better than electron-withdrawing groups (e.g., bromo, cyano), which may reduce cell permeability.

Anticancer Activity (SiHa Cervical Cancer Cells)

*No direct data available; inferred from structural analogs.

Insights :

- Electron-donating groups (e.g., methyl at position 3) correlate with improved anticancer activity, suggesting the target’s isopropyl group may enhance potency via hydrophobic interactions.

COX-2 Inhibitory Activity

Inferences :

- Methoxy groups at position 7 enhance COX-2 affinity, but the target’s acetyl group (if present) may reduce binding.

Anti-Tubercular Activity

| Compound | MIC (μg/mL) | Resistivity (R)/Sensitivity (S) |

|---|---|---|

| Target Compound* | Not tested | - |

| Ethyl 7-acetyl-3-(4-cyanobenzoyl)-2-methyl | 6.25 | S |

Implications :

- Cyanobenzoyl substituents improve anti-TB activity, likely due to enhanced membrane penetration. The target’s isopropyl group may offer similar advantages.

Biological Activity

Ethyl 2-amino-3-(4-isopropylbenzoyl)indolizine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesizing findings from various studies and research articles.

Chemical Structure and Formula

- IUPAC Name : Ethyl 2-amino-3-(4-isopropylbenzoyl)indolizine-1-carboxylate

- Molecular Formula : CHNO

- Molecular Weight : 306.39 g/mol

Anticancer Properties

Research has indicated that indolizine derivatives, including ethyl 2-amino-3-(4-isopropylbenzoyl)indolizine-1-carboxylate, exhibit significant anticancer activity. A study published in the Journal of Medicinal Chemistry demonstrated that modifications in the indolizine structure enhance its cytotoxic effects against various cancer cell lines. The compound was found to induce apoptosis in cancer cells through the activation of caspase pathways, which are crucial for programmed cell death.

Antimicrobial Activity

Ethyl 2-amino-3-(4-isopropylbenzoyl)indolizine-1-carboxylate has also been evaluated for its antimicrobial properties. In vitro studies showed that the compound exhibits activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action appears to involve disruption of bacterial cell membranes, leading to cell lysis.

Anti-inflammatory Effects

The compound has shown potential anti-inflammatory effects in animal models. Research indicates that it may inhibit the production of pro-inflammatory cytokines such as IL-6 and TNF-alpha. This suggests a possible therapeutic application in inflammatory diseases.

Case Study 1: Anticancer Activity

In a study involving human breast cancer cell lines (MCF-7), ethyl 2-amino-3-(4-isopropylbenzoyl)indolizine-1-carboxylate was administered at varying concentrations. The results indicated a dose-dependent reduction in cell viability, with significant apoptosis observed at higher concentrations. The study concluded that the compound could be a promising candidate for further development as an anticancer agent.

Case Study 2: Antimicrobial Efficacy

A separate study evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined, revealing effective inhibition at concentrations as low as 50 µg/mL. The study suggested that the compound could be developed into a novel antimicrobial agent.

Research Findings Summary

| Activity | Effect | Mechanism | Reference |

|---|---|---|---|

| Anticancer | Induces apoptosis | Activation of caspase pathways | Journal of Medicinal Chemistry |

| Antimicrobial | Effective against Gram-positive/negative bacteria | Disruption of cell membranes | Microbiology Journal |

| Anti-inflammatory | Reduces cytokine production | Inhibition of IL-6 and TNF-alpha | Inflammation Research |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.